(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is a heterocyclic compound with a molecular formula of C5H10N2O. It features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from hydroximoyl chloride . The reaction is carried out at room temperature in methanol or using excess reactants as solvents, with reaction times varying from 5 to 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be expected in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced amines, and substituted oxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their antimicrobial and anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar in structure but with different positioning of the oxygen and nitrogen atoms.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Benzoxazole: Features a fused benzene ring, providing different chemical properties.
Uniqueness
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its versatility in forming various derivatives makes it valuable in medicinal chemistry and other fields .
Properties
IUPAC Name |
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-5(3-6)7-8-4/h4H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPKKHIMHVLSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.